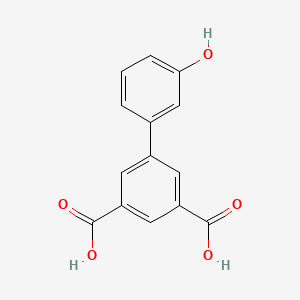

3-(3,5-Dicarboxyphenyl)phenol

Description

The field of materials science has been significantly advanced by the development of organic ligands that can be assembled into highly ordered, functional materials. These materials, which include metal-organic frameworks (MOFs) and coordination polymers, are synthesized from organic "linker" molecules and metal ions or clusters. nih.gov The properties of the resulting materials are directly influenced by the structure and functionality of the organic ligands employed.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-12-3-1-2-8(7-12)9-4-10(13(16)17)6-11(5-9)14(18)19/h1-7,15H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDOHUYZQAAZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683615 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-33-5 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 3,5 Dicarboxyphenyl Phenol

Retrosynthetic Analysis of the Biphenyl (B1667301) Core and Functional Group Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 3-(3,5-Dicarboxyphenyl)phenol, the most logical disconnection is at the carbon-carbon single bond that joins the two aromatic rings. This is a key strategic bond, and its formation is central to the synthesis.

This disconnection yields two primary synthons: a 3-hydroxyphenyl synthon and a 3,5-dicarboxyphenyl synthon. A synthon is an idealized fragment that does not usually exist in reality but corresponds to a real-world chemical reagent. ox.ac.uk

Disconnection Strategy:

Target Molecule: this compound

Key Disconnection: The C-C bond between the two phenyl rings.

Resulting Synthons:

A 3-hydroxyphenyl synthon (can be a nucleophile or electrophile).

A 3,5-dicarboxyphenyl synthon (can be a nucleophile or electrophile).

The choice of which synthon acts as the nucleophile and which as the electrophile dictates the specific synthetic route and the corresponding real-world reagents. For instance, in a Suzuki-Miyaura coupling, one precursor would be an organoboron compound (the nucleophilic partner) and the other an organohalide (the electrophilic partner). The presence of the acidic phenol (B47542) and carboxylic acid groups requires careful consideration of protecting group strategies or the use of reaction conditions that tolerate these functionalities. deanfrancispress.com

Classical Approaches to Biphenyl Derivatives Bearing Carboxylic Acid and Phenol Moieties

Traditional methods for constructing biphenyl systems have been the cornerstone of aromatic chemistry for over a century. These approaches, while robust, often require harsh conditions that can limit their applicability for highly functionalized molecules.

Ullmann-Type Coupling Reactions for C-C Bond Formation

The Ullmann reaction, first reported by Fritz Ullmann, is a classic method for synthesizing symmetric biaryl compounds by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. byjus.comrsc.org The reaction can also be adapted for unsymmetrical biaryls, though this can be less efficient. byjus.com

The mechanism generally involves the formation of an active copper(I) species, which then undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org A subsequent reductive elimination step forms the new carbon-carbon bond, yielding the biphenyl product. byjus.com

Key Features of Ullmann Coupling:

Catalyst: Typically stoichiometric or excess copper powder.

Reactants: Two aryl halide molecules.

Conditions: High temperatures, often exceeding 200°C. organic-chemistry.org

For the synthesis of this compound, an Ullmann approach would be challenging due to the high temperatures required, which could potentially decarboxylate the carboxylic acid groups. Furthermore, the presence of the free phenol and carboxylic acids would likely interfere with the copper-mediated process. Modern variations of the Ullmann reaction, sometimes referred to as Ullmann-type reactions, utilize copper catalysts with ligands, which can enable the coupling to proceed under milder conditions. organic-chemistry.orgmdpi.com For instance, the Ullmann condensation or ether synthesis couples a phenol with an aryl halide to form a diaryl ether, demonstrating copper's utility in C-O bond formation, a related process. mdpi.comnih.gov

| Reaction Type | Reactants | Catalyst/Promoter | Typical Conditions | Ref. |

| Classic Ullmann Coupling | Aryl Halides | Copper (stoichiometric) | >200°C, neat or high-boiling solvent | byjus.comorganic-chemistry.org |

| Ullmann Ether Synthesis | Phenol + Aryl Halide | CuI, Ligand (e.g., picolinic acid), Base (e.g., K₃PO₄) | 80-120°C, DMSO or DMF | mdpi.comnih.gov |

| Ligand-Promoted C-C Coupling | Aryl Halide + Aryl Halide | Copper salt + Ligand (e.g., N,N-Dimethyl Glycine) | Milder temperatures than classic Ullmann | organic-chemistry.org |

Suzuki-Miyaura Cross-Coupling and Related Palladium-Catalyzed Methods

The Suzuki-Miyaura cross-coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. nih.gov This method has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids. nih.gov

For the synthesis of this compound, two primary Suzuki-Miyaura pathways are feasible:

Pathway A: Coupling of a 3-halophenol derivative with 3,5-dicarboxyphenylboronic acid.

Pathway B: Coupling of a 5-halo-isophthalic acid derivative with 3-hydroxyphenylboronic acid.

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the organohalide (Ar-X) to form a Pd(II) complex.

Transmetalation: The aryl group from the organoboron compound (Ar'-B(OR)₂) is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Recent advancements have expanded the scope of Suzuki coupling partners to include phenol derivatives like aryl carbamates and sulfamates, which can be activated by nickel catalysts. nih.gov This allows the hydroxyl group of a phenol to be used as a leaving group, offering alternative synthetic strategies. nih.gov

| Electrophile (Ar-X) | Nucleophile (Ar'-BY₂) | Catalyst | Ligand | Base | Solvent | Yield | Ref. |

| Aryl Carbamate | Phenylboronic Acid | NiCl₂ | PCy₃ | K₃PO₄ | Toluene | >99% | nih.gov |

| Aryl Sulfamate | Phenylboronic Acid | NiCl₂ | PCy₃ | K₃PO₄ | Toluene | 97% | nih.gov |

| Phenol Diazonium Salt | Aryl Trifluoroborate | Pd(OAc)₂ | SPhos | Na₂CO₃ | Toluene/H₂O | (Varies) | rsc.org |

| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | (Varies) | nih.gov |

Contemporary Methodologies for Selective Functionalization of Phenols

Modern synthetic chemistry increasingly focuses on atom economy and step efficiency, leading to the development of methods that directly functionalize C-H bonds. These strategies avoid the pre-functionalization of substrates (e.g., halogenation) typically required for classical cross-coupling reactions.

Directed C-H Functionalization Strategies for Phenol Derivatization

Phenols are excellent substrates for directed C-H functionalization, where the hydroxyl group, or a derivative of it, is used to direct a transition metal catalyst to a specific C-H bond, typically at the ortho position. acs.orgrsc.org This approach allows for the direct formation of C-C or C-heteroatom bonds with high regioselectivity. rsc.org

The strategy often involves the temporary installation of a directing group onto the phenolic oxygen. This group contains a coordinating atom that binds to the metal catalyst, positioning it in close proximity to the ortho C-H bond and facilitating its activation. While highly effective for ortho-functionalization, achieving meta or para selectivity through this directing group approach remains a significant challenge. acs.orgresearchgate.net Therefore, constructing the meta-substituted pattern of this compound via a direct C-H arylation of phenol would be difficult. However, these methods are invaluable for building other complex phenol-containing molecules. researchgate.net

Rhodium(III)-Catalyzed Alkenyl C-H Activation in Phenol Synthesis

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and subsequent functionalization. nih.govcolumbia.edu These catalysts, often featuring a cyclopentadienyl (B1206354) (Cp*) ligand, can activate aromatic C-H bonds under relatively mild conditions. columbia.edunih.gov This activation leads to the formation of a rhodacycle intermediate, which can then react with various coupling partners.

While the prompt specifies alkenyl C-H activation, the broader application of Rh(III) catalysis in C-H arylation is highly relevant. In a hypothetical synthesis of a biphenyl structure, a directing group-assisted Rh(III)-catalyzed reaction could couple an arene's C-H bond directly with an arylating agent. nih.gov For example, arenes containing a directing group can be amidated or otherwise functionalized through this mechanism. nih.gov The three-component synthesis of amines using Rh(III) catalysis, where an aromatic C-H bond, an amide, and an aldehyde are coupled, showcases the versatility of this approach in forming complex molecules in a single step. nih.gov

The direct synthesis of this compound using this method would require the development of a system capable of mediating the meta-C-H arylation of a phenol derivative with a 3,5-dicarboxyphenyl source, a frontier that remains an active area of research.

Au-Ag Bimetallic Catalysis for C-H Alkynylation and Oxy-Alkynylation of Phenols

A significant advancement in phenol functionalization is the use of bimetallic catalysis to achieve reactions that are challenging for single-metal systems. A dual catalytic cycle that combines the C-H alkynylation of phenols with an oxy-alkynylation of the newly introduced triple bond has been developed using a gold-silver bimetallic system. Current time information in Bangalore, IN.wikipedia.org This one-pot protocol provides a direct and regioselective pathway to synthesize 3-alkynyl benzofurans from readily available phenols. Current time information in Bangalore, IN.wikipedia.org

The reaction mechanism is supported by both experimental and computational studies, which indicate the involvement of a bimetallic gold-silver species. Current time information in Bangalore, IN. This unique system leverages the redox properties and the carbophilic π-acidity of gold. Current time information in Bangalore, IN.wikipedia.org The process demonstrates excellent functional group tolerance, allowing for the presence of sulfonyl, carboxyl, acyl, nitro, and cyano groups, as well as halogen substituents. Current time information in Bangalore, IN. This methodology is particularly valuable for the late-stage functionalization of complex molecules containing a phenol group. wikipedia.org

The catalytic cycle is proposed to involve a bimetallic Au-Ag species as the active catalyst. Current time information in Bangalore, IN. This system facilitates a tandem C-H alkynylation/oxy-alkynylation reaction, showcasing the synergistic effects of using two different metals. nih.gov

Table 1: Representative Conditions for Au-Ag Bimetallic Catalysis on Phenols Current time information in Bangalore, IN.

| Parameter | Condition |

|---|---|

| Catalytic System | Ph3PAuCl/AgNTf2 (5 mol%) |

| Ligand | Phen (20 mol%) |

| Solvent | CH3CN |

| Temperature | 45 °C |

| Atmosphere | Open-flask |

Dehydrogenative Oxidation Reactions for C-S Bond Formation on Phenols

Dehydrogenative coupling, also known as oxidative coupling, is a powerful atom-economical strategy for forming new chemical bonds by removing two hydrogen atoms from the coupling partners. beilstein-journals.orgnih.gov These reactions can be used to form C-C, C-O, and C-N bonds, often catalyzed by transition metals that facilitate the oxidation of C-H bonds. wikipedia.orgbeilstein-journals.org For phenols, oxidative coupling is a key step in the biosynthesis of numerous natural products and has been mimicked by chemists to construct complex molecules. nih.govnih.govacs.org The reactions can proceed through various mechanisms, including radical-radical reactions or pathways where a phenol radical adds to another phenol molecule. nih.gov

While the cross-dehydrogenative coupling of phenols to form C-C, C-O, and C-N bonds is well-documented, the direct formation of C-S bonds via this pathway is less common. beilstein-journals.orgnih.govacs.org The field of oxidative coupling of thiols to form S-X bonds (where X can be S, N, O, P, or C) is, however, extensively studied. rsc.org These reactions proceed through reactive intermediates such as disulfides, sulfenyl halides, thiyl radicals, or sulfenium cations, generated by chemical oxidants, transition metal catalysts, or electrochemical methods. rsc.org

Theoretically, a dehydrogenative C-S bond formation between a phenol and a thiol would involve the oxidation of both the C-H bond on the phenol ring and the S-H bond of the thiol, followed by the formation of the new C-S bond. This process would likely require a catalyst capable of facilitating this specific cross-coupling, overcoming the propensity of phenols to undergo C-C or C-O coupling and thiols to undergo self-coupling to form disulfides. acs.orgrsc.org

Purification and Characterization Techniques for Synthetic Intermediates and the Final Compound

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. Standard methods for purifying aromatic carboxylic acids are typically employed. A common technique involves recrystallization from a suitable solvent or solvent mixture, such as water, methanol, ethanol, or an ethanol/water mixture. google.comrsc.org For acidic compounds like dicarboxylic acids, an acid-base workup is also highly effective. This can involve dissolving the crude product in a basic aqueous solution (e.g., sodium hydroxide (B78521) or sodium carbonate), followed by filtration to remove insoluble impurities. The purified acid is then precipitated by acidifying the filtrate with an acid like HCl. mdpi.com The purity of the synthesized compounds is often monitored by Thin-Layer Chromatography (TLC). mdpi.com

Once purified, the structural confirmation of this compound and its precursors is performed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings, as well as distinct resonances for the hydroxyl and carboxylic acid protons. rsc.orgmdpi.comchemicalbook.com The ¹³C NMR spectrum would complement this by showing signals for all unique carbon atoms, including the carboxyl carbons and the carbon atoms bonded to the hydroxyl group. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would exhibit a broad absorption band for the O-H stretch of the carboxylic acids and the phenol, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups would appear around 1700 cm⁻¹. rsc.orgrsc.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. rsc.org

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and oxygen in the compound, providing further confirmation that the correct empirical formula has been achieved.

Melting Point : The melting point of the purified solid is a key physical property that indicates its purity. A sharp melting point range suggests a high degree of purity. mdpi.com

Table 2: Key Characterization Data for Aromatic Carboxylic Acids

| Technique | Typical Observation | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 7-9 ppm), Acidic protons (δ >10 ppm) | chemicalbook.com, mdpi.com |

| ¹³C NMR | Carboxyl carbons (δ ~165-175 ppm), Aromatic carbons (δ ~110-160 ppm) | rsc.org, rsc.org |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1700 cm⁻¹) | rsc.org, rsc.org |

| HRMS | Precise m/z value matching the calculated molecular formula | rsc.org |

Coordination Chemistry and Metal Organic Framework Mof / Coordination Polymer Cp Design

Ligand Design Principles: Leveraging Carboxylate and Phenol (B47542) Functionalities in 3-(3,5-Dicarboxyphenyl)phenol

The utility of this compound in constructing coordination polymers stems from its inherent chemical information—the specific arrangement of its binding sites. The presence of two carboxylate groups and one phenol group on a semi-rigid biphenyl (B1667301) scaffold allows for the creation of intricate and stable framework materials.

This compound is a multitopic or polytopic ligand, meaning it possesses multiple distinct coordination sites. The two carboxylate groups at the 3- and 5-positions of one phenyl ring and the hydroxyl group on the other provide three potential points of attachment for metal ions. This multitopic nature is fundamental to forming extended, multi-dimensional networks. In many designs, the carboxylate groups are the primary linkers that bind to metal centers, while the hydroxyl group can act as a secondary coordination site or a point for further functionalization.

This semi-rigidity is a desirable trait; while rigid ligands often lead to predictable structures, semi-rigid ligands can adapt to different coordination environments, potentially yielding novel and complex topologies. The V-shape of the 3,5-dicarboxylate substitution pattern, combined with the angular disposition of the second phenyl ring, predetermines the angles at which metal centers will be connected. For instance, in a related zinc-based coordination polymer using the isomeric ligand 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H2BDA), the ligand connects zinc centers to form a 3D framework with a (4,4)-connected net topology. researchgate.net The specific angles between the carboxylate groups are a primary factor in determining the final framework structure. ethz.ch The functionalization of the biphenyl core can also hinder rotational motion, forcing a specific conformation that directs the formation of a particular framework topology. ethz.chresearchgate.net

The carboxylate and phenol groups are the workhorses of coordination, directing the assembly of the framework through specific binding interactions. Carboxylic acid groups are exceptionally versatile, capable of coordinating to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. mdpi.com These varied coordination modes allow the same ligand to form different structures under slightly different conditions.

Synthetic Methodologies for MOF/CP Assembly with this compound

The synthesis of crystalline MOFs and CPs is a critical step that transforms molecular components into functional materials. Various techniques have been developed to control the crystallization process, with solvothermal and hydrothermal methods being the most prevalent.

Solvothermal and hydrothermal syntheses are the most common methods for obtaining high-quality single crystals of MOFs and CPs suitable for structural analysis. mdpi.comresearchgate.net These methods involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. The solvent is a key variable; in solvothermal synthesis, it is a non-aqueous organic solvent, while in hydrothermal synthesis, it is water. nih.govmdpi.com

The choice of solvent, temperature, reaction time, and the presence of modulating agents or templates can significantly influence the final product. For example, a manganese-based MOF using a related methoxy-functionalized ligand was synthesized via a solvothermal reaction in dimethylformamide (DMF) at elevated temperatures. nih.gov Hydrothermal reactions involving other hydroxy-functionalized biphenyl dicarboxylate linkers have been successfully used to generate a range of coordination polymers by reacting the ligand with various metal chlorides in water. nih.govacs.org The conditions for these reactions are carefully controlled to promote the slow growth of crystals.

Table 1: Representative Solvothermal/Hydrothermal Synthesis of Coordination Polymers with Analogous Hydroxy-Dicarboxylate Ligands

| Metal Salt | Ligand | Co-ligand/Template | Solvent | Temperature (°C) | Resulting Framework | Reference |

| Zn(NO₃)₂·6H₂O | 4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₂BDA) | None | DMF/Ethanol/H₂O | 120 | 3D Framework | researchgate.net |

| MnCl₂ | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H₄L1) | 1,10-phenanthroline | H₂O | 170 | 3D Framework | nih.gov |

| CoCl₂·6H₂O | 5-hydroxyisophthalic acid | 1,2-bis(imidazol-1'-yl)ethane | H₂O | 160 | 3D Complex | researchgate.net |

| MnCl₂·H₂O | 5-methoxybenzene-1,3-dicarboxylic acid | None | DMF | Not Specified | 3D Framework | nih.gov |

While solvothermal methods are effective, they often require high temperatures and pressures, making them energy-intensive. Consequently, there is growing interest in developing milder synthetic routes. Room temperature synthesis involves mixing solutions of the metal salt and the ligand, often with the addition of a base like triethylamine (B128534) to deprotonate the carboxylic acid groups, facilitating immediate reaction and precipitation of the MOF product. This approach has been successfully used for well-known frameworks like MOF-5.

Diffusion-based synthesis is another gentle method. In this technique, a solution of one reactant is carefully layered on top of a solution of the other, or a volatile base is allowed to diffuse slowly into the reaction mixture. This slow mixing at the interface allows for controlled crystal growth at ambient temperature. While specific examples using this compound are not prominently documented, these methods represent a promising and more sustainable direction for the synthesis of new MOFs based on this and related ligands.

Layer-by-Layer (LbL) Coordination Assembly for Thin Films

The Layer-by-Layer (LbL) assembly technique is a powerful method for fabricating highly ordered, crystalline MOF thin films, often referred to as surface-mounted MOFs (SURMOFs). researchgate.net This method involves the sequential immersion of a functionalized substrate into solutions containing the metal precursor and the organic linker, with rinsing steps in between. researchgate.net This process allows for precise control over the film's thickness, orientation, and the integration of guest molecules. researchgate.net

The driving force behind LbL assembly can be electrostatic interactions, hydrogen bonding, or metal coordination. sigmaaldrich.com For frameworks based on this compound, the carboxylate and hydroxyl groups would coordinate with metal ions on the surface in a stepwise fashion, gradually building the thin film. This technique is advantageous as it is simple, inexpensive, reproducible, and can be performed in aqueous solutions under mild conditions. sigmaaldrich.comutu.fi The resulting thin films have potential applications in sensors, electronics, and drug delivery systems. researchgate.netsigmaaldrich.comnih.gov

Structural Characterization and Topological Analysis of Derived Frameworks

The characterization of MOFs derived from this compound is crucial to understanding their structure-property relationships. A combination of diffraction techniques and computational analysis provides a comprehensive picture of these materials.

Single Crystal X-ray Diffraction for Atomic Arrangement and Coordination Environment

For a MOF constructed with this compound, SCXRD would reveal how the metal ions coordinate with the carboxylate and hydroxyl groups of the ligand, confirming the intended design. This technique provides unambiguous structural solutions, which are essential for understanding the material's properties at a molecular level. nih.gov

Powder X-ray Diffraction for Bulk Material Phase Purity and Crystallinity

While SCXRD provides detailed information from a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze the bulk material. This technique is essential for verifying that the synthesized bulk powder is a pure phase and matches the structure determined from the single crystal. scribd.comcsic.es The experimental PXRD pattern of a newly synthesized batch is compared to a simulated pattern generated from the SCXRD data. researchgate.net A good match confirms the phase purity and crystallinity of the bulk sample. scribd.comcsic.es PXRD is also critical for assessing the stability of the framework after guest removal or post-synthetic modification. scribd.comresearchgate.net

Elucidation of Network Topology and Dimensionality (1D, 2D, 3D)

For instance, a study on coordination polymers derived from a related ligand, 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole, demonstrated the formation of 2D layered frameworks and 3D supramolecular networks, with one manganese-based polymer exhibiting a 3-connected net with a Schläfli symbol of (4⁴.6). mdpi.comnih.govresearchgate.net The specific topology of a framework built from this compound would depend on the coordination preferences of the metal ion and the reaction conditions, influencing properties like porosity and stability. researchgate.net

Analysis of Pore Architecture and Internal Surface Properties

The functionality of MOFs in applications such as gas storage, separation, and catalysis is directly related to their pore architecture and internal surface area. mdpi.com Gas sorption analysis, typically using nitrogen at 77 K, is employed to determine key properties like the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution. The shape and size of the pores are dictated by the length and connectivity of the organic linker and the coordination geometry of the metal node. The presence of the hydroxyl group on the this compound linker could lead to specific host-guest interactions within the pores, enhancing selectivity for certain molecules. mdpi.com

Post-Synthetic Modification (PSM) and Metal Exchange in this compound-Based Frameworks

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis, allowing for the introduction of new chemical properties while preserving the original framework structure. researchgate.netrsc.org The phenolic hydroxyl group on the this compound ligand is an ideal site for PSM, enabling a variety of chemical reactions such as esterification or etherification to tailor the pore environment.

Post-synthetic metal exchange (PSME) is another important modification technique where the metal ions in the nodes of a pre-existing MOF are exchanged for different metal ions. rsc.org This process can lead to the formation of new MOFs that are inaccessible through direct synthesis and can alter the material's magnetic, optical, or catalytic properties. rsc.org For a framework based on this compound, exchanging the initial metal ion could fine-tune the framework's properties for specific applications. The success of both PSM and PSME is typically confirmed by a combination of spectroscopic techniques and powder X-ray diffraction to ensure the framework's integrity is maintained. rsc.org

Strategies for Functional Group Introduction post-synthesis

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-existing MOFs without altering their fundamental framework. rsc.orgresearchgate.net This approach allows for the incorporation of chemical groups that might not be stable under the initial synthesis conditions. rsc.org For MOFs constructed with linkers like this compound, the pendant hydroxyl group offers a prime site for covalent modification.

One common strategy involves the reaction of alcohol groups to form esters. rsc.org For example, a pre-synthesized MOF can be exposed to an acid anhydride (B1165640) vapor, which reacts with the hydroxyl groups on the linker to create ester functionalities throughout the framework. rsc.orgrsc.org This method has been successfully demonstrated in various MOF systems, showcasing the potential to tune the chemical environment within the pores. rsc.org

Another versatile method is the "click reaction," a type of [3+2] cycloaddition that can be used to attach a wide range of functional molecules to the framework. rsc.org While this typically involves azide-functionalized linkers, the principle of post-synthetic covalent modification is broadly applicable and could be adapted for hydroxyl-containing linkers through appropriate chemical transformations. rsc.org The ability to perform these reactions on a pre-formed crystalline solid allows for precise control over the introduction of new chemical properties. acs.org

| PSM Strategy | Description | Potential Functional Groups |

| Esterification | Reaction of the pendant hydroxyl group with an acid anhydride or acyl chloride. | Esters with varying alkyl or aryl side chains. |

| Etherification | Reaction of the hydroxyl group with an alkyl halide under basic conditions. | Ethers with diverse functional tails. |

| Click Chemistry Precursor | Conversion of the hydroxyl group to a reactive moiety like an azide (B81097) or alkyne for subsequent click reactions. | Triazoles, which can be further functionalized. |

Ion-Exchange Protocols for Altering Metal Centers within Frameworks

Post-synthetic metal exchange (PSME) is another critical modification technique that allows for the replacement of the metal nodes within an existing MOF structure. rsc.orgrsc.org This process can dramatically alter the properties of the material, including its catalytic activity, luminescence, and magnetic behavior, while often preserving the original framework topology. rsc.org

The process typically involves immersing the parent MOF in a solution containing a salt of the new metal ion. researchgate.net The efficiency of the exchange depends on several factors, including the relative stability of the coordination bonds, the concentration of the incoming metal ion, and the solvent system used. researchgate.net In some cases, multiple exchanges are necessary to achieve a high degree of metal replacement. researchgate.net

A significant outcome of PSME is the ability to create materials that are inaccessible through direct synthesis. rsc.org For instance, an anionic MOF framework can be transformed into a cationic one by exchanging divalent metal ions with trivalent ones. rsc.org This change in the framework's charge character can be exploited for applications such as the selective separation of charged molecules like organic dyes. rsc.org

| Original Metal Center | Exchanging Metal Ion | Resulting Framework Property Change |

| Divalent (e.g., Cd²⁺) | Trivalent (e.g., Eu³⁺, Tb³⁺) | Anionic to Cationic Framework, Luminescence. rsc.org |

| Divalent (e.g., Zn²⁺) | Divalent (e.g., Co²⁺) | Altered Magnetic and Catalytic Properties. |

Impact of PSM on Framework Stability and Properties

Post-synthetic modifications can have a profound impact on both the stability and the functional properties of MOFs. The introduction of new functional groups or the exchange of metal centers can enhance the thermal and chemical stability of the framework. researchgate.net For example, replacing a less oxophilic metal with a more oxophilic one can increase the thermal stability of the MOF. researchgate.net

Furthermore, PSM is a key strategy for tailoring the properties of MOFs for specific applications. rsc.org By modifying the organic linkers or the metal nodes, it is possible to create highly selective catalysts, improve gas storage and separation capabilities, and develop new sensing and luminescent materials. acs.orgrsc.org For example, grafting amine groups onto the framework can create basic sites that are active for certain catalytic reactions, and subsequent acidification can generate charged sites for the encapsulation of metal nanoparticles, leading to enhanced catalytic activity. researchgate.net

The ability to fine-tune the pore environment through PSM allows for the optimization of host-guest interactions, which is crucial for applications in separation and sensing. researchgate.net By introducing specific functional groups, the framework can be engineered to selectively adsorb certain molecules over others. researchgate.net Similarly, the introduction of luminescent metal centers or organic chromophores via PSM can lead to materials with tunable light-emitting properties. rsc.org

| Modification Type | Effect on Stability | Effect on Properties |

| Covalent Linker Modification | Can increase or decrease stability depending on the introduced group. | Alters pore chemistry, enabling selective catalysis and separation. rsc.org |

| Metal Center Exchange | Can significantly enhance thermal and chemical stability. researchgate.net | Modifies catalytic, magnetic, and luminescent properties. rsc.org |

| Guest Molecule Coordination | Can stabilize the framework by occupying open coordination sites. | Introduces new functionalities for catalysis and sensing. researchgate.net |

Supramolecular Assembly and Non Covalent Interactions

Hydrogen Bonding Networks Facilitated by Carboxylic Acid and Phenol (B47542) Groups

The carboxylic acid and phenolic hydroxyl groups are the primary drivers of self-assembly for 3-(3,5-Dicarboxyphenyl)phenol, creating robust and highly directional hydrogen bonds. The 1,3,5-substitution pattern on the central phenyl ring is crucial as it prevents the formation of intramolecular hydrogen bonds, ensuring that all donor and acceptor sites are available for intermolecular connections. researchgate.net

Research on the adduct of 5-hydroxyisophthalic acid with 4,4'-trimethylenedipyridine (B96761) provides a clear example of this process. researchgate.net In this co-crystal, the anion of the acid forms chains via O-H···O hydrogen bonds. These chains are then intricately linked together by the dipyridine cations through strong O-H···N and N-H···O hydrogen bonds, ultimately weaving four identical, yet independent and interpenetrating, three-dimensional frameworks. researchgate.net The phenolic hydroxyl group and the remaining carboxylic acid group act as the key connection points, demonstrating their capacity to form extensive and predictable networks. researchgate.net

The strength and geometry of these interactions are critical. In the aforementioned structure, the O-H···O bond linking the carboxylate groups has a bond distance of 2.734(2) Å, while the heteromolecular O-H···N and N-H···O bonds that build the 3D framework feature distances of 2.620(2) Å and 2.748(2) Å, respectively. researchgate.net This illustrates the formation of strong, short hydrogen bonds that stabilize the resulting supramolecular architecture. researchgate.net In other systems, such as those involving metal coordination, these functional groups can coordinate to metal centers, while also participating in hydrogen bonding with solvent molecules or other ligands to extend the structure into higher dimensions. researchgate.netresearchgate.net

| Interaction Type | Donor-Acceptor | Bond Distance (Å) | Angle (°) | System | Reference |

| Carboxyl-Carboxylate | O-H···O | 2.734 (2) | 176 | 5-hydroxyisophthalic acid–4,4'-trimethylenedipyridine adduct | researchgate.net |

| Phenol-Pyridine Nitrogen | O-H···N | 2.620 (2) | 175 | 5-hydroxyisophthalic acid–4,4'-trimethylenedipyridine adduct | researchgate.net |

| Pyridinium-Carboxylate | N-H···O | 2.748 (2) | 176 | 5-hydroxyisophthalic acid–4,4'-trimethylenedipyridine adduct | researchgate.net |

π-π Stacking Interactions in Aromatic Systems within Supramolecular Assemblies

While hydrogen bonding provides the primary, directional framework for the assembly of structures containing this compound, weaker π-π stacking interactions between the aromatic rings also play a significant role. These interactions, though less directional and energetic than hydrogen bonds, are crucial for the stabilization and dense packing of the supramolecular edifices. nih.govnih.gov

Design and Fabrication of Hierarchical Supramolecular Structures using this compound

The predictable bonding geometry and multifunctional nature of this compound make it an ideal tecton (building block) for the rational design of complex, hierarchical supramolecular structures. nih.gov By carefully selecting complementary molecules or metal ions, chemists can guide the assembly process to create architectures with specific dimensionalities and topologies, ranging from one-dimensional chains to intricate three-dimensional frameworks. rsc.orgrsc.org

A prime example is the formation of four interpenetrating 3D frameworks from the co-crystallization of 5-hydroxyisophthalic acid with 4,4'-trimethylenedipyridine. researchgate.net Here, the initial formation of 1D hydrogen-bonded chains of the acid represents the first level of organization. The introduction of the linear dipyridine linker connects these chains into a 3D net, which represents a higher level of the hierarchy. The final structure is a complex assembly of four such nets interpenetrating each other. researchgate.net

The versatility of the ligand is further highlighted in its use in metal-organic frameworks (MOFs). The carboxylic acid groups can chelate or bridge metal ions in various coordination modes, while the hydroxyl group can remain non-coordinated to participate in further hydrogen bonding or act as a functional site within the framework's pores. researchgate.netnih.gov This allows for the construction of materials with tailored properties, where the ligand dictates the connectivity and the metal ion defines the geometry of the nodes. The assembly of 2D layers that are subsequently linked by hydrogen bonds into a 3D supramolecular framework is a common strategy observed in related systems. researchgate.net

Influence of Solvent and Concentration on Self-Assembly Pathways and Resulting Architectures

The formation of supramolecular structures is not only dependent on the intrinsic properties of the molecular building blocks but is also highly sensitive to external conditions such as the choice of solvent and the concentration of the components. These factors can profoundly influence the kinetics and thermodynamics of self-assembly, leading to different structural outcomes.

The solvent plays a critical role by competing for hydrogen bonding sites and mediating intermolecular interactions. In a study of coordination polymers built from 5-substituted isophthalic acids, it was demonstrated that the final structure of the resulting framework is influenced by the solvent media used during synthesis. rsc.org For example, a polar, hydrogen-bond-donating solvent might disrupt the formation of intermolecular hydrogen bonds between the primary building blocks, potentially leading to a different, less aggregated structure compared to assembly in a non-polar solvent.

Concentration also governs the equilibrium of the assembly process. In the self-assembly of pH-sensitive triphenylene-based gelators, the gel-sol transition temperature was found to be directly dependent on the concentration of the gelator. mdpi.com Similarly, for systems involving this compound, higher concentrations would favor the formation of larger, more complex aggregates and extended networks, while at very low concentrations, discrete, smaller assemblies or monomers might predominate. The pathway of assembly, whether through a cooperative (nucleated) or isodesmic (non-nucleated) mechanism, can also be dictated by solvent and concentration, affecting the final architecture and its stability. mdpi.com

Catalytic Applications of Materials Derived from 3 3,5 Dicarboxyphenyl Phenol

Heterogeneous Catalysis by MOFs/CPs Incorporating 3-(3,5-Dicarboxyphenyl)phenol

The application of MOFs and CPs as heterogeneous catalysts is a rapidly expanding field, prized for advantages like high surface area, tunable porosity, and the potential for catalyst recovery and reuse. d-nb.inforesearchgate.net Frameworks built with this compound are part of this advanced class of materials, where the catalytic activity stems from the synergistic interplay between the metal centers and the organic linkers within a well-defined, crystalline structure. rsc.org These materials provide a solid matrix where catalytic processes can occur on accessible, isolated active sites, bridging the gap between homogeneous and traditional heterogeneous catalysis. d-nb.inforsc.org

The catalytic activity of MOFs and CPs derived from this compound originates from specific active sites integrated within their structure. These sites can be categorized into three main types: the metal nodes, the organic linker, and encapsulated guest species. rsc.org

Metal Nodes as Lewis Acid Sites: The metal ions or clusters that form the vertices of the framework are primary catalytic centers. Incomplete coordination of these metal centers can create "open metal sites" (OMSs), which function as Lewis acid sites. rsc.org These sites are crucial for activating substrates in a variety of reactions. For example, undercoordinated copper sites have been shown to act as effective Lewis acid catalysts. rsc.org

Functional Organic Linkers: The this compound linker itself contributes to catalysis. The two carboxylate groups bind to the metal nodes to build the framework, while the phenolic hydroxyl group can act as a Brønsted acid site or be post-synthetically modified to introduce other functional groups, thereby fine-tuning the catalyst's properties. researchgate.net Furthermore, the aromatic rings of the linker can engage in π-π interactions with substrates, which is a key step in certain adsorption and reaction pathways. nih.gov

Reaction Mechanisms: The reaction mechanism within these porous frameworks typically involves the diffusion of reactants through the pores to the active sites. ccspublishing.org.cn For instance, in phenol (B47542) oxidation, a phenol radical can be generated at a catalytic site, which then reacts with another phenol molecule or a phenolate (B1203915) anion to form coupled products. nih.gov In photocatalysis, the framework absorbs light to generate electron-hole pairs, which then react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS) like hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals that degrade pollutants. kyushu-u.ac.jpmdpi.com

MOFs incorporating linkers structurally similar to this compound have demonstrated significant potential for the capture and chemical conversion of carbon dioxide (CO₂), a critical process for mitigating greenhouse gas emissions. nih.govbohrium.com These materials can act as efficient, all-in-one systems for both CO₂ adsorption and its subsequent conversion into value-added chemicals, such as cyclic carbonates. nih.gov

The high density of active sites, such as open metal sites, and the specific pore environment within these frameworks are key to their performance. nih.gov For example, a copper(II)-based MOF, FJI-H14, was shown to have a high volumetric uptake of CO₂ and could effectively catalyze the conversion of CO₂ from simulated flue gas into cyclic carbonates. nih.gov This dual functionality is attributed to the synergistic effect of multiple active sites working in concert. nih.gov Similarly, modification of the MOF-808 framework to introduce defective Zirconium sites and functional groups resulted in a catalyst with markedly improved performance for CO₂ cycloaddition, achieving high conversion and selectivity without the need for co-catalysts or solvents. rsc.org

| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Conditions | Reference |

|---|---|---|---|---|---|

| FJI-H14 | CO₂ + Epoxide → Cyclic Carbonate | Moderate Activity | Not Specified | From simulated post-combustion flue gas | nih.gov |

| F-MOF-808-1.5 | CO₂ + Epichlorohydrin → Epichlorohydrin Carbonate | 98.8 | 97.8 | Solvent-free, co-catalyst free | rsc.org |

MOFs and CPs constructed from ligands like this compound are effective photocatalysts for the degradation of persistent organic pollutants in water. kyushu-u.ac.jprsc.org Their semiconductor-like properties allow them to absorb light and generate charge carriers that initiate oxidative degradation processes. kyushu-u.ac.jpbucea.edu.cn This has been successfully applied to a range of pollutants, including industrial dyes and antibiotics. ccspublishing.org.cnmdpi.com

The general mechanism involves the excitation of the MOF by UV or visible light, creating electron-hole pairs. The holes can directly oxidize pollutant molecules, while the electrons react with oxygen to form superoxide radicals (O₂•⁻). These reactive species attack the complex organic molecules, breaking them down into simpler, less toxic compounds, and ultimately to CO₂, H₂O, and mineral acids. kyushu-u.ac.jpbucea.edu.cn

For instance, a manganese(II)-based coordination polymer demonstrated high efficiency in degrading both the antibiotic dinitrazole and the dye Rhodamine B under light irradiation, with superoxide radicals identified as the primary active species. mdpi.com The performance of these catalysts is often superior to traditional semiconductors like TiO₂ due to their high surface area and tunable electronic properties. researchgate.net

| Catalyst | Pollutant | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|

| Mn(II)-CP | Dinitrazole (DTZ) | 91.1 | 45 | mdpi.com |

| Mn(II)-CP | Rhodamine B (RhB) | 95.0 | 45 | mdpi.com |

| {Cu₄Cl}⁷⁺ based MOF | Rhodamine B (RhB) | 97 | 70 | ccspublishing.org.cn |

| TMU-5(30% Cd) | Phenol | 87.6 | Not Specified | researchgate.net |

The metal centers within MOFs based on this compound can serve as potent catalysts for various oxidation reactions. These reactions are fundamental in industrial chemistry for producing valuable chemicals. The well-defined and isolated nature of the active sites in MOFs can lead to higher selectivity compared to traditional catalysts.

Cobalt-porphyrin complexes, for example, have been used to catalyze the aerobic oxidative coupling of phenols. researchgate.net When such catalytic motifs are incorporated into a MOF structure, the framework can enhance stability and prevent deactivation. The oxidation of phenols often proceeds through the formation of a phenoxonium ion or a phenol radical via one- or two-electron oxidation at the metal center. nih.gov Similarly, metal-free catalysts like chemically converted graphene have shown remarkable efficiency and selectivity in the direct oxidation of benzene (B151609) to phenol, highlighting that the catalytic activity can also arise from specific functional groups and structural defects on a support material. rsc.org Manganese complexes are also known to be effective in catalyzing the oxidation of catechols to their corresponding quinones. researchgate.net The integration of such active metal centers into a robust MOF built from this compound could yield highly active and selective oxidation catalysts.

Relationship between Framework Structure, Pore Environment, and Catalytic Performance

Porosity and Surface Area: A high specific surface area and large pore volume are distinguishing features of MOFs that are directly beneficial for catalysis. researchgate.net A larger surface area provides a higher concentration of accessible active sites for reactants to adsorb onto. ccspublishing.org.cn The porous nature ensures efficient diffusion of reactants to these sites and products away from them, minimizing diffusion limitations that can hinder reaction rates. rsc.org

Pore Size and Shape Selectivity: The dimensions and geometry of the pores can impose steric constraints on molecules entering the framework. This can lead to shape-selectivity, where only reactants of a certain size and shape can access the internal active sites, or where the transition state of a specific reaction pathway is favored. This "gatekeeper-like" effect can significantly enhance the selectivity towards a desired product. nih.gov

Structural Defects and Flexibility: While MOFs are crystalline, the presence of structural defects, such as missing linkers or metal clusters, can have a significant impact on catalytic performance. nih.gov These defects can create more open and accessible catalytic sites or alter the electronic properties of the framework, sometimes leading to enhanced activity. rsc.orgnih.gov Furthermore, the flexibility of some frameworks, allowing them to "breathe" or change conformation in response to guest molecules, can also play a role in substrate binding and catalysis. nih.gov

Stability and Reusability of this compound-Based Catalysts

A crucial advantage of using MOFs as heterogeneous catalysts is their potential for stability and reusability, which is essential for practical and economically viable applications. Catalysts based on linkers like this compound are designed to be robust under reaction conditions.

The stability of a MOF catalyst depends on the strength of the coordination bonds between the metal ions and the carboxylate groups of the linker, as well as its resistance to temperature, solvents, and reactants. Many MOF systems have demonstrated excellent recyclability. For example, a Mn(II)-based coordination polymer used for the photocatalytic degradation of dyes showed no perceptible decline in activity after four consecutive cycles. mdpi.com Similarly, a Zr-based MOF (F-MOF-808-1.5) used for CO₂ cycloaddition demonstrated high stability over multiple reaction cycles. rsc.org A Cd²⁺-based porous polymer could be recycled for at least five rounds for the adsorption of cationic dyes. researchgate.net This reusability confirms the heterogeneous nature of the catalysis and underscores the potential of these materials for sustainable chemical processes.

| Catalyst | Application | Number of Cycles | Performance Retention | Reference |

|---|---|---|---|---|

| Mn(II)-CP | Photocatalytic dye degradation | 4 | No perceptible decline | mdpi.com |

| F-MOF-808-1.5 | CO₂ cycloaddition | Multiple | High stability | rsc.org |

| Cd²⁺-CP | Cationic dye adsorption | 5 | Maintained high capacity | researchgate.net |

| MOF-Ni | Photocatalytic 4-nitrophenol (B140041) degradation | 3-5 | Good reusability | researchgate.net |

Computational and Theoretical Studies of 3 3,5 Dicarboxyphenyl Phenol and Its Derived Materials

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic ligands like 3-(3,5-dicarboxyphenyl)phenol before they are synthesized into more complex structures.

Before calculating any other property, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the lowest energy arrangement of the atoms. For a flexible molecule like this compound, which has a rotational degree of freedom between the two phenyl rings, conformational analysis is crucial.

The electronic properties of a molecule are key to understanding its reactivity, optical behavior, and interaction capabilities. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is often centered on the electron-withdrawing dicarboxylic acid moiety. This separation of orbitals is important for applications in electronics and photocatalysis. Computational studies on molecules with similar carboxyphenyl and phenol (B47542) functional groups effectively demonstrate how these electronic characteristics can be tuned.

Table 1: Illustrative Frontier Molecular Orbital Properties for Aromatic Carboxylic Acids This table presents typical data obtained from DFT calculations on related aromatic compounds, illustrating the expected values for this compound.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Represents the electron-donating capacity of the molecule. |

| LUMO Energy | -1.5 to -2.5 | Represents the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

DFT calculations can predict various spectroscopic properties, providing a direct comparison with experimental data for structural verification. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is particularly useful. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be simulated.

For this compound, a simulated IR spectrum would show characteristic peaks corresponding to specific molecular motions. These include the O-H stretching of the phenol group (typically around 3300-3600 cm⁻¹), the O-H stretching of the carboxylic acid groups (a broad peak from 2500-3300 cm⁻¹), and the C=O carbonyl stretching of the carboxylic acids (around 1700 cm⁻¹). Comparing these predicted spectra with experimental results helps confirm the molecular structure and can reveal details about intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Frameworks

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of larger systems, such as a MOF crystal built from this compound linkers and metal nodes. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the framework behaves at finite temperatures and pressures.

These simulations are crucial for assessing the thermal and mechanical stability of a MOF. By monitoring parameters like the Root Mean Square Deviation (RMSD) of atomic positions over time, one can determine if the framework retains its structural integrity at operating temperatures or if it undergoes collapse. MD simulations also provide insight into the dynamic flexibility of the framework, such as the "breathing" or "gate-opening" phenomena, where the pores change size in response to external stimuli like the introduction of guest molecules. Such dynamic behavior is critical for applications in selective gas separation.

Computational Modeling of Metal-Ligand Interactions and Coordination Preferences

The formation of a MOF relies on the coordination bond between the organic ligand and the metal ion or cluster. Computational modeling, often using DFT, is essential for understanding these interactions. For this compound, there are multiple potential coordination sites: the two carboxylate groups and the phenolic hydroxyl group.

Prediction of Material Properties (e.g., Gas Adsorption, Catalytic Activity) from Computational Models

A primary goal of computational modeling is to predict the functional properties of new materials before undertaking costly and time-consuming synthesis. By combining structural information from DFT with larger-scale simulations, key performance metrics can be estimated.

For MOFs derived from this compound, Grand Canonical Monte Carlo (GCMC) simulations are a standard method for predicting gas adsorption properties. Using a computationally generated model of the MOF's pore structure, GCMC can simulate the uptake of gases like CO₂, CH₄, or H₂ at different pressures and temperatures. The results can predict adsorption isotherms, selectivity, and heat of adsorption, which are vital for evaluating a material's potential for gas storage and separation.

Similarly, DFT can be used to model potential catalytic activity. By calculating the energy profile of a reaction pathway on the surface of the MOF, researchers can identify active sites and determine the activation energy barriers for specific chemical transformations. For a MOF with this compound linkers, the acidic phenol group or open metal sites could serve as catalytic centers, and computational models can screen their efficacy for various reactions.

Future Research Directions and Outlook in Advanced Materials Science

Development of Novel Synthetic Pathways to Enhance Scalability and Sustainability

The advancement of materials derived from 3-(3,5-Dicarboxyphenyl)phenol is contingent upon the availability of the ligand itself. Future research must prioritize the development of synthetic routes that are not only high-yielding but also scalable and sustainable. Current laboratory-scale syntheses may not be economically viable for large-scale production. A promising avenue is the exploration of one-step hydrothermal methods, which have proven effective for producing related biphenyl (B1667301) dicarboxylic acid-based metal-organic frameworks (MOFs) and can be a simple and efficient path to high-performance materials. mdpi.com

Furthermore, inspiration can be drawn from advancements in biocatalysis for producing other dicarboxylic acids. nih.govnih.gov Engineering microorganisms to act as whole-cell biocatalysts offers a green alternative to traditional organic synthesis, potentially reducing hazardous waste and energy consumption. nih.gov Investigating enzymatic pathways or chemo-enzymatic strategies for the synthesis of this compound or its precursors could lead to more sustainable production methods. The development of such combinatorial synthetic pathway fine-tuning could significantly improve biocatalysis efficiency. nih.gov

Exploration of Diverse Metal Clusters and Mixed-Ligand Systems for Framework Diversification

The structural and functional diversity of materials derived from this compound can be vastly expanded by exploring a wider range of metal centers and incorporating secondary organic linkers. Research on related dicarboxylate ligands has demonstrated that metals such as Ni(II), Mn(II), Cd(II), and Zn(II) can form coordination polymers with varied dimensionality and properties. mdpi.comnih.gov Future work should systematically investigate the coordination chemistry of this compound with a broad spectrum of transition metals, lanthanides, and even heterometallic clusters. mit.edu

The use of mixed-ligand systems is another powerful strategy for framework diversification. The introduction of auxiliary N-donor ligands, for instance, has been shown to induce the formation of different coordination polymer structures, even when using the same primary carboxylate ligand. nih.gov By combining this compound with co-ligands of varying length, geometry, and functionality, researchers can fine-tune the resulting framework's pore size, shape, and chemical environment, leading to materials with tailored properties for specific applications.

Integration of this compound-Derived Materials into Hybrid Systems

The functionality of materials based on this compound can be amplified by integrating them into hybrid or composite systems. Creating mixed-matrix membranes, where MOF particles are embedded within a polymer matrix, is a particularly promising direction. youtube.com Such hybrid materials can combine the selective porosity of the MOF with the processability and mechanical stability of the polymer, making them suitable for advanced separation applications. youtube.com

Another avenue involves the creation of novel formulations, such as the pre-association of the functional molecule with lipid excipients to form a phospholipid complex. researchgate.net This approach, explored for drug delivery, could be adapted to enhance the processability or create novel delivery mechanisms for this compound-based materials in biomedical contexts. Future research should also explore the synthesis of reactive derivatives of the phenol (B47542) group, which could then be covalently grafted onto polymers or surfaces to create robust, functional hybrid materials. researchgate.net

Unlocking New Functional Material Applications Beyond Current Scope

While initial applications for related carboxylate-based coordination polymers include photocatalysis and dye adsorption, the unique structure of this compound opens the door to a wider range of functionalities. mdpi.com The inherent porosity and high surface area of its potential MOFs make them excellent candidates for energy storage applications, such as supercapacitors. mdpi.com Research on related biphenyl dicarboxylic acid MOFs has shown high specific capacitance and excellent cycling stability, suggesting a promising path for investigation. mdpi.com

Furthermore, the choice of metal cluster can impart specific catalytic or biological activity. For example, copper-based MOFs synthesized with related ligands have demonstrated highly effective and broad-spectrum antibacterial properties. nih.gov This suggests that Cu-MOFs derived from this compound could be developed as novel antimicrobial agents. The phenolic hydroxyl group also offers a site for post-synthetic modification, which could be used to anchor catalytic species or introduce specific recognition sites for sensing applications, such as the fluorescent detection of environmental pollutants or biomolecules. nih.gov

Theoretical Advancements for Predictive Design of Next-Generation Materials

To accelerate the discovery of high-performing materials and reduce reliance on trial-and-error synthesis, future research must leverage theoretical and computational modeling. researchgate.net The vast number of potential structures that can be assembled from this compound, various metal nodes, and potential co-ligands makes exhaustive experimental screening impractical. researchgate.net High-throughput computational screening, using molecular simulations, can rapidly assess the potential of thousands of hypothetical MOF structures for applications like gas storage and separation. researchgate.net

Recent advancements have seen the integration of machine learning (ML) with these screening approaches. youtube.com By training ML models on existing simulation data or experimental results, it is possible to predict material properties—such as thermal and chemical stability—based solely on structural features. mit.eduyoutube.com These predictive models can identify "ultrastable" candidates worthy of synthetic effort. mit.edu Applying these data-driven science techniques to this compound-based systems will enable the predictive design of next-generation materials, guiding synthetic chemists toward the most promising structures and reducing the time and resources required for discovery. youtube.comresearchgate.net

Data Tables

Table 1: Research Findings on Materials Derived from Related Dicarboxylate Ligands

| Ligand System | Metal Ion(s) | Key Findings | Potential Future Application | Citation(s) |

|---|---|---|---|---|

| 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole | Mn(II) | Exhibited superior photocatalytic degradation of dinitrazole (91.1%) and rhodamine B (95.0%). | Wastewater treatment, environmental remediation | mdpi.comresearchgate.net |

| 4,4′-biphenyl Dicarboxylic Acid | Ni(II) | Formed nanoplates with a high specific surface area (311.99 m²/g) and specific capacitance of 488 F/g. | High-performance supercapacitors, energy storage | mdpi.com |

| 3,4-di(3,5-dicarboxyphenyl)phthalic acid | Cd(II) | Created a porous material with a high capacity for selective adsorption of cationic dyes (e.g., Methylene Blue). | Dye removal from industrial effluents, sensing | nih.gov |

| 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid | Zn(II) | Formed coordination polymers capable of fluorescent detection of bisphenol A (BPA). | Chemical sensors for environmental pollutants | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole |

| 4,4′-biphenyl dicarboxylic acid |

| 3,4-di(3,5-dicarboxyphenyl)phthalic acid |

| 5-(2-carboxy-phenoxy)-1,3-benzenedicarboxylic acid |

| Nickel(II) |

| Manganese(II) |

| Cadmium(II) |

| Zinc(II) |

| Copper(I) |

| Dinitrazole |

| Rhodamine B |

| Methylene Blue |

| Bisphenol A (BPA) |

| Acetic Anhydride (B1165640) |

| Salicylic Acid |

| Phospholipid |

Q & A

Q. What are the established synthetic routes for 3-(3,5-dicarboxyphenyl)phenol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step coupling reactions. A common approach is the Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3,5-dicarboxyphenylboronic acid) and a halogenated phenol precursor. Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF/THF .

- Temperature : 80–100°C under inert atmosphere to prevent oxidation of intermediates.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .

Contaminants like unreacted dicarboxylic acid derivatives are monitored via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- Structural Confirmation :

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with carboxyl groups showing broad peaks at δ 12–13 ppm. Discrepancies in splitting patterns may indicate regioisomeric impurities, resolved via COSY or NOESY .

- FT-IR : Carboxylic O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) confirm functional groups .

- Purity Assessment : Reverse-phase HPLC (UV detection at 254 nm) quantifies residual solvents and byproducts. Discrepancies between theoretical and observed molecular weights (via HRMS) require recalibration with internal standards like sodium trifluoroacetate .

Q. What are the primary research applications of this compound in materials science?

Methodological Answer: The compound serves as a ligand in metal-organic frameworks (MOFs) due to its rigid, dicarboxylate-rich structure. For example:

- CO₂ Capture : Coordination with Zn²⁺ or Cu²⁺ creates porous networks with BET surface areas >1000 m²/g. Gas adsorption isotherms (e.g., at 273 K and 1 bar) quantify CO₂ uptake (~4 mmol/g) .

- Catalysis : MOFs functionalized with this ligand exhibit Lewis acidity for Knoevenagel condensations, monitored via GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Limits : Adhere to OSHA PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds. Use fume hoods and PPE (nitrile gloves, lab coats) .

- Spill Management : Absorb with diatomaceous earth, collect in sealed containers, and dispose via hazardous waste facilities .

- Toxicity Screening : Ames tests (Salmonella TA98 strain) assess mutagenicity; EC₅₀ values in zebrafish embryos (>100 µM) indicate moderate aquatic toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound production?

Methodological Answer: Contradictory reports on yields (40–85%) arise from:

- Solvent Effects : Replacing DMF with DMAc reduces side reactions (e.g., decarboxylation) at elevated temperatures .

- Catalyst Loading : Lower Pd concentrations (0.5 mol%) with microwave irradiation (150 W, 30 min) improve efficiency (yield: 78% vs. 65% conventional heating) .

- Workflow Automation : Continuous flow reactors minimize batch variability and improve reproducibility at pilot scales .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:

- Dynamic NMR : Resolves rotational barriers in sterically hindered derivatives (e.g., tert-butyl substitutions) by analyzing coalescence temperatures .

- X-ray Crystallography : Assigns absolute configuration when chiral centers form during functionalization (e.g., esterification). Compare experimental vs. simulated PXRD patterns to detect polymorphic impurities .

Q. What factors influence the CO₂ adsorption efficiency of MOFs incorporating this compound?

Methodological Answer:

- Pore Geometry : Lamellar vs. cubic frameworks alter diffusion kinetics. Grand Canonical Monte Carlo (GCMC) simulations predict optimal pore diameters (5–7 Å) for CO₂ selectivity over N₂ .

- Functionalization : Post-synthetic modification with ethylenediamine enhances amine-CO₂ chemisorption, validated via in situ DRIFTS .

Q. How does the stability of this compound-based MOFs vary under humid or acidic conditions?

Methodological Answer:

- Hydrolytic Stability : Expose MOFs to 70% RH for 48h; monitor structural collapse via BET surface area reduction. Fluorinated analogs (e.g., 3,5-bis(trifluoromethyl) derivatives) improve moisture resistance .

- Acid Resistance : Soak in pH 2 HCl (24h) and analyze metal leaching via ICP-OES. Zn-based MOFs show higher stability (Zn²⁺ release <0.1 ppm) vs. Cu analogs (>1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.